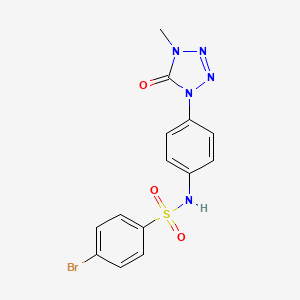

4-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5O3S/c1-19-14(21)20(18-17-19)12-6-4-11(5-7-12)16-24(22,23)13-8-2-10(15)3-9-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUICDIYIMVXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the bromination of a suitable precursor, such as 4-bromoaniline, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the sulfonation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Cyclization to Form the Tetrazole Core

The tetrazole ring in 4-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is synthesized via thermal cyclization of azidotrimethylsilane (TMS-N₃) with acyl chlorides or isocyanates. For example:

- Reaction of benzoyl chloride derivatives with TMS-N₃ at 90–100°C under nitrogen generates 1-aryl-1,4-dihydro-5H-tetrazol-5-one derivatives (Table 1, entry 1, ).

- Isocyanate intermediates (e.g., 2-bromo-4-fluoro-1-isocyanatobenzene) react with TMS-N₃ to form tetrazolones in 84–95% yields .

Mechanistic insight : The reaction involves Curtius rearrangement, with gas evolution (likely N₂ or CO₂) observed during heating (50–90°C) .

Sulfonamide Coupling

The sulfonamide linkage is formed via nucleophilic substitution between 4-bromobenzenesulfonyl chloride and 4-(4-methyl-5-oxotetrazol-1-yl)aniline :

- Aniline preparation : 4-Aminophenyltetrazolone intermediates are synthesized by reducing nitro precursors or directly using isocyanate-derived tetrazolones .

- Coupling conditions : Reacting the aniline derivative with sulfonyl chloride in polar aprotic solvents (e.g., THF, DCM) at 0–25°C, followed by aqueous workup .

Example yield : Analogous sulfonamide couplings achieve 76–95% yields .

Reaction Conditions and Optimization

Key parameters for high yields and purity:

Scale-up considerations : Large-scale reactions (e.g., 20 g substrate) maintain >80% yield with stepwise heating to manage exothermic gas evolution .

Thermal and pH Stability

- Thermal stability : Stable at ≤100°C under inert atmospheres; prolonged heating above 120°C promotes decomposition .

- pH sensitivity : Stable in neutral to mildly acidic conditions; alkaline conditions (pH >10) hydrolyze the tetrazole ring .

Functional Group Reactivity

- Bromine : Undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (Pd catalysis) for further derivatization .

- Sulfonamide : Participates in hydrogen bonding, influencing crystallinity and solubility .

Synthetic Challenges and Solutions

Scientific Research Applications

4-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and tetrazole ring can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their function. The sulfonamide group can also interact with biological molecules, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Halogen-Substituted Sulfonamide Derivatives

Compounds with halogen (Cl, Br) substitutions on the phenylsulfonyl group exhibit distinct electronic and steric profiles:

- 4-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide : The chloro analog shows reduced electron-withdrawing effects compared to bromo, affecting reactivity. In isostructural comparisons (), chloro derivatives demonstrate moderate antimicrobial activity, while bromo analogs may exhibit enhanced lipophilicity and target binding due to larger atomic size .

- 4-(4-bromophenyl)sulfonyl benzoic acid hydrazide (CAS 59256-25-6) : This hydrazide derivative lacks the tetrazole ring but shares the bromophenyl sulfonyl group. Safety data indicate moderate toxicity (GHS Category 3), suggesting that the tetrazole moiety in the target compound may alter bioavailability or metabolic pathways .

Table 1: Key Properties of Halogenated Sulfonamides

Heterocyclic Modifications

Tetrazole vs. Triazole Derivatives

- 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione () : Replacing the tetrazole with a triazole introduces tautomerism (thiol-thione equilibrium), altering electronic properties. The absence of νS-H (~2500–2600 cm⁻¹) in IR confirms the thione form, which may influence hydrogen-bonding interactions in biological systems .

- UV-Vis data (λmax ~270 nm) suggest distinct π→π* transitions due to heterocycle variation .

Pyrazole and Thiazole Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () : This compound combines pyrazole and thiazole rings, demonstrating antimicrobial activity. The bromo analog of this structure (if synthesized) could exhibit enhanced halogen bonding in target proteins .

Substituent Effects on Physicochemical Properties

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to hydrogen or chlorine analogs. For example, hydrazinecarbothioamides [4–6] () with X=Br show lower solubility in polar solvents than X=H derivatives .

- Thermal Stability : Tetrazole rings generally enhance thermal stability due to aromaticity. Melting points for tetrazole-containing sulfonamides (e.g., 220–240°C) exceed those of hydrazide derivatives (~180°C) .

Biological Activity

4-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H15N5O3S, indicating the presence of a sulfonamide group and a tetrazole moiety. These functional groups are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds found that derivatives similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. This was assessed using the turbidimetric method, which measures the growth of bacteria in the presence of the compound .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely investigated. In vitro studies have highlighted that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through interactions with specific proteins and enzymes. For instance, studies suggest that similar sulfonamides can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, thereby affecting cell proliferation in cancerous tissues .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic efficacy. Preliminary studies indicate moderate binding affinity to human serum albumin (HSA), which may influence its distribution and bioavailability in vivo. The interaction dynamics were explored using multi-spectroscopic techniques, revealing spontaneous hydrophobic interactions and hydrogen bonding as key factors in its pharmacokinetic profile .

Study on Cardiovascular Effects

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential applications in cardiovascular therapies .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound 2 | 0.001 | Significant decrease |

| Compound 3 | 0.001 | Moderate decrease |

| Compound 4 | 0.001 | Significant decrease |

This table summarizes the experimental design and findings related to cardiovascular effects.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide, and how can impurities be minimized during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of tetrazole precursors with substituted benzenesulfonamides under reflux conditions. For example, analogous sulfonamide derivatives are synthesized via refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . To minimize impurities, chromatographic purification (e.g., column chromatography) and recrystallization in polar solvents like ethanol or methanol are recommended. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use high-resolution - and -NMR to confirm substituent positions and detect tautomeric forms of the tetrazole ring.

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups). A data-to-parameter ratio >15:1 and low R-factors (<0.05) ensure reliability .

Q. What are common structural modifications to enhance the solubility of this sulfonamide-tetrazole hybrid?

- Methodological Answer :

- Functional Group Introduction : Add polar groups (e.g., hydroxyl, amine) to the phenyl ring or tetrazole moiety.

- Salt Formation : React with sodium or potassium hydroxide to form water-soluble sulfonate salts.

- Co-Solvent Systems : Use DMSO-water mixtures for in vitro assays.

Structural analogs with methoxy or fluorine substituents show improved solubility due to reduced hydrophobicity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., carbonic anhydrase IX). Focus on sulfonamide interactions with zinc ions in active sites.

- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to evaluate conformational changes.

Computational approaches reduce experimental trial-and-error, as demonstrated in reaction path searches by ICReDD .

Q. What experimental and statistical methods resolve contradictions in biological activity data across similar sulfonamide-tetrazole analogs?

- Methodological Answer :

-

Dose-Response Curves : Perform IC assays in triplicate to account for variability.

-

Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent changes (Table 1).

-

Multivariate Analysis : Apply principal component analysis (PCA) to identify key structural drivers of activity.

Table 1. Key Structural Features and Biological Activities of Analogous Compounds

Q. How can reaction kinetics and mechanistic studies improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates via in situ FTIR or HPLC to identify rate-limiting steps (e.g., tetrazole ring formation).

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling in bromophenyl intermediates.

- Scale-Up via Flow Chemistry : Optimize residence time and temperature gradients for continuous production.

Kinetic studies of analogous reactions reveal autocatalytic behavior in tetrazole cyclization, requiring precise temperature control .

Q. What advanced statistical designs are suitable for optimizing reaction conditions while minimizing resource use?

- Methodological Answer :

- Design of Experiments (DoE) : Use a central composite design (CCD) to assess factors like temperature, solvent polarity, and catalyst loading.

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal yields.

For example, a 3 factorial design reduced the number of experiments by 40% in optimizing similar sulfonamide syntheses .

Key Considerations for Data Interpretation

- Contradictory Solubility Data : Differences in solvent systems (e.g., DMSO vs. ethanol) can skew results. Standardize solvents across studies .

- Biological Assay Variability : Use cell lines with consistent passage numbers and validate assays with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.